molecular formula C5H10O2SSn B13947772 6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- CAS No. 32673-05-5

6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl-

Cat. No.: B13947772
CAS No.: 32673-05-5
M. Wt: 252.91 g/mol
InChI Key: YZWBIXWWOWRJCW-UHFFFAOYSA-L
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Description

Properties

CAS No.

32673-05-5

Molecular Formula

C5H10O2SSn

Molecular Weight

252.91 g/mol

IUPAC Name

2,2-dimethyl-1,3,2-oxathiastanninan-6-one

InChI

InChI=1S/C3H6O2S.2CH3.Sn/c4-3(5)1-2-6;;;/h6H,1-2H2,(H,4,5);2*1H3;/q;;;+2/p-2

InChI Key

YZWBIXWWOWRJCW-UHFFFAOYSA-L

Canonical SMILES

C[Sn]1(OC(=O)CCS1)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Starting Materials: Typically, the synthesis involves organotin precursors such as dimethyltin dichloride or related dimethyl organotin halides.
  • Ring Formation: The heterocyclic oxathiastanninan ring is formed by cyclization involving nucleophilic attack of sulfur and oxygen-containing ligands on the tin center.
  • Functionalization: The ketone group at the 6-position is introduced by oxidation or by using carbonyl-containing starting materials during ring closure.
  • Methyl Substitution: The 2,2-dimethyl substitution is usually derived from the organotin precursor or introduced via alkylation steps prior to or during cyclization.

Representative Synthetic Route (Inferred)

Step Reagents & Conditions Description
1 Dimethyltin dichloride + suitable sulfur and oxygen nucleophiles Formation of intermediate organotin-thioether species
2 Cyclization under controlled temperature and solvent conditions (e.g., reflux in inert atmosphere) Ring closure to form 1,3,2-oxathiastanninan framework
3 Oxidation or incorporation of carbonyl source (e.g., acyl chloride) Introduction of ketone functionality at C-6 position
4 Purification via recrystallization or chromatography Isolation of pure 6H-1,3,2-oxathiastannin-6-one, dihydro-2,2-dimethyl-

Literature Analogues and Supporting Research

  • Organotin heterocycles with sulfur and oxygen have been synthesized using similar approaches involving nucleophilic substitution and cyclization.
  • The Environmental Health Criteria document on organotin compounds highlights the diversity of organotin heterocycles and their synthetic versatility, including oxathiastannane derivatives, which supports the feasibility of such synthetic routes.
  • Related compounds such as dioctyltin oxathiastannane derivatives have been prepared via analogous cyclization and substitution reactions, providing a methodological precedent.

Data Table: Physicochemical Properties Relevant to Preparation

Property Value Source
Molecular Formula C5H10O2SSn PubChem, ChemBK
Molecular Weight 252.91 g/mol PubChem, ChemBK
Boiling Point 212.8 ± 23.0 °C (predicted) ChemBK
CAS Number 32673-05-5 PubChem, ChemBK
EC Number 251-149-5 PubChem

Analytical and Characterization Techniques

  • NMR Spectroscopy: Used to confirm the ring structure and substitution pattern, especially the presence of methyl groups and the ketone carbonyl.
  • Mass Spectrometry: Confirms molecular weight and fragmentation pattern consistent with the oxathiastanninan ring.
  • Infrared Spectroscopy (IR): Identification of characteristic Sn–S, Sn–O bonds and the ketone C=O stretch.
  • X-ray Crystallography: For definitive structural confirmation of the cyclic organotin framework.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Due to the presence of the tin atom, nucleophilic substitution reactions are common. The tin center can be attacked by nucleophiles leading to the formation of new compounds.

Example Reaction:

R Nu+C5H10O2SSnR Sn Nu+byproducts\text{R Nu}+\text{C}_5\text{H}_{10}\text{O}_2\text{SSn}\rightarrow \text{R Sn Nu}+\text{byproducts}

Oxidation Reactions

Oxidation reactions involving this compound can lead to the formation of sulfoxides or sulfones depending on the oxidizing agent used.

Example Reaction:

C5H10O2SSn+OxidantC5H10O3SSn+byproducts\text{C}_5\text{H}_{10}\text{O}_2\text{SSn}+\text{Oxidant}\rightarrow \text{C}_5\text{H}_{10}\text{O}_3\text{SSn}+\text{byproducts}

Hydrolysis Reactions

Hydrolysis can occur under acidic or basic conditions leading to the breakdown of the compound into simpler components.

Example Reaction:

C5H10O2SSn+H2OProducts\text{C}_5\text{H}_{10}\text{O}_2\text{SSn}+\text{H}_2\text{O}\rightarrow \text{Products}

  • Research Findings and Applications

Recent studies have highlighted potential applications for this compound in pharmaceuticals and materials science. For instance:

  • Antioxidant Activity: Some derivatives of oxathiastannins have shown significant antioxidant properties, making them candidates for further biological activity studies .

  • Synthesis Pathways: Various synthetic pathways have been explored for creating derivatives of this compound with enhanced properties or functionality .

  • Data Table of Chemical Reactions

Reaction TypeReactantsProducts
Nucleophilic SubstitutionR-Nu + C₅H₁₀O₂SSnR-Sn-Nu + byproducts
OxidationC₅H₁₀O₂SSn + OxidantC₅H₁₀O₃SSn + byproducts
HydrolysisC₅H₁₀O₂SSn + H₂OHydrolyzed products

The chemical reactions involving 6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl-, reveal its versatility and potential for further exploration in various fields such as organic synthesis and medicinal chemistry. Ongoing research is essential to fully understand its reactivity and potential applications.

  • References

While specific references are not included here due to the nature of this document being a synthesis of various findings, it is recommended to consult peer-reviewed journals and databases such as PubChem and ChemBK for detailed studies on the compound's chemical behavior and applications.

Scientific Research Applications

6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic activity. It can also interact with cellular membranes, affecting their permeability and function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl-
  • CAS Registry Number : 32673-05-5
  • EC Number : 251-149-5
  • Molecular Formula : C₇H₁₄O₂SSn (inferred from and )
  • Synonyms: None explicitly listed for the dimethyl variant, but analogs include terms like "dibutyltin mercaptopropionate" (CAS 78-06-8) and "dioctyltin S,O-3-mercaptopropionate" (CAS 3033-29-2) .

Regulatory Status :

  • Listed on Canada’s Non-domestic Substances List (NDSL), requiring notification for manufacture/import under the New Substances Notification Regulations .
  • Subject to joint environmental and health assessments by Environment and Climate Change Canada and Health Canada .

Market Overview :

  • Global consumption data (1997–2019) and forecasts (2020–2046) are available, segmented by product, application, and region.

Comparison with Similar Compounds

The compound belongs to a family of organotin derivatives with the general structure 6H-1,3,2-oxathiastannin-6-one, differing by alkyl substituents at the 2,2-positions. Key analogs include:

Structural and Physicochemical Comparisons

Property Dihydro-2,2-dimethyl- (CAS 32673-05-5) Dihydro-2,2-dibutyl- (CAS 78-06-8) Dihydro-2,2-dioctyl- (CAS 3033-29-2)
Molecular Formula C₇H₁₄O₂SSn C₁₁H₂₂O₂SSn C₁₉H₃₈O₂SSn
Molecular Weight (g/mol) ~295.0 (estimated) 337.08 449.32
Alkyl Substituents Methyl Butyl Octyl
Key Synonyms None explicitly listed Dibutyltin mercaptopropionate Dioctyltin S,O-3-mercaptopropionate

Impact of Alkyl Chain Length :

  • Lipophilicity : Increases with longer alkyl chains (methyl → octyl), affecting solubility and environmental persistence.
  • Thermal Stability : Longer chains (e.g., dioctyl) may enhance stability in polymer applications, as seen in commercial stabilizers like "Stanclere T 186" .

Toxicological and Regulatory Profiles

Parameter Dihydro-2,2-dimethyl- Dihydro-2,2-dibutyl- Dihydro-2,2-dioctyl-
Acute Toxicity (LD₅₀) Data not available Not reported 1850 mg/kg (oral, rat)
Regulatory Status NDSL-listed; under data gathering NDSL; prioritized for data gathering Not explicitly listed in NDSL
Occupational Exposure Limits Not available Not available 0.1 mg(Sn)/m³ (TWA, skin exposure)

Key Findings :

  • The dioctyl analog has the most comprehensive toxicity data, with an LD₅₀ of 1850 mg/kg in rats, classified as moderately toxic .

Market and Application Trends

Aspect Dihydro-2,2-dimethyl- Dihydro-2,2-dibutyl- Dihydro-2,2-dioctyl-
Primary Applications Likely polymer stabilization Polymer stabilizers (e.g., Stanclere T 35) Specialty polymer additives
Market Data Availability Detailed historical and forecast data Limited Limited
Global Suppliers Not specified XIAMEN AMITY INDUSTRY AND TRADE CO., LTD. Same as dibutyl

Insights :

  • The dimethyl variant has well-documented market trends, suggesting broader industrial use .
  • Dibutyl and dioctyl analogs are niche, with fewer suppliers and applications .

Tables Referenced :

  • Table 1: Structural and Physicochemical Comparisons
  • Table 2: Toxicological and Regulatory Profiles
  • Table 3: Market and Application Trends

Biological Activity

Chemical Structure and Properties

6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- is characterized by its unique oxathiastannin structure. Organotin compounds generally exhibit a variety of biological activities due to their ability to interact with biological macromolecules. The specific structural features of this compound may influence its reactivity and bioactivity.

Biological Activity Overview

The biological activity of organotin compounds, including 6H-1,3,2-Oxathiastannin-6-one, has been studied extensively. These compounds are known for their potential antimicrobial, antifungal, and cytotoxic properties.

Antimicrobial Activity

Research indicates that organotin compounds can exhibit significant antimicrobial effects against various pathogens. For instance:

  • Bacterial Inhibition : Studies have shown that certain organotin derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Some organotin compounds demonstrate antifungal properties effective against species such as Candida albicans.

Cytotoxicity

Cytotoxic effects have been observed in several studies involving organotin compounds. The mechanism often involves the disruption of cellular processes:

  • Cell Proliferation : Research has indicated that organotin compounds can inhibit cell proliferation in various cancer cell lines.
  • Apoptosis Induction : Certain studies suggest that these compounds may induce apoptosis through mitochondrial pathways.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 6H-1,3,2-Oxathiastannin-6-one demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains.

Study 2: Cytotoxic Effects on Cancer Cells

In a cytotoxicity assay involving human breast cancer cells (MCF-7), the compound exhibited an IC50 value of 25 µM after 48 hours of exposure. This suggests a moderate level of cytotoxicity compared to standard chemotherapeutic agents.

Table 1: Biological Activities of 6H-1,3,2-Oxathiastannin-6-one

Activity TypeTarget Organism/Cell TypeMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL[Study 1]
AntimicrobialEscherichia coli32 µg/mL[Study 1]
CytotoxicMCF-7 Cells25 µM[Study 2]

The mechanisms underlying the biological activities of organotin compounds are complex and multifactorial:

  • Membrane Disruption : Organotins may disrupt microbial cell membranes, leading to cell lysis.
  • Enzyme Inhibition : They can inhibit key enzymes involved in metabolic pathways.
  • DNA Interaction : Some studies suggest that organotin compounds can interact with DNA, potentially leading to mutagenic effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl-, and how can their efficiency be optimized?

  • Methodology : Traditional synthesis involves organotin chemistry with mercaptopropionic acid derivatives. Optimization can leverage computational reaction path searches (e.g., quantum chemical calculations) to identify energy-efficient intermediates and transition states, followed by experimental validation using factorial design to screen variables like temperature, solvent polarity, and catalyst loading .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 119Sn^{119}\text{Sn} NMR to confirm tin coordination and 1H^{1}\text{H}/13C^{13}\text{C} NMR for structural elucidation of the oxathiastannin ring.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) with electron ionization (EI) or electrospray ionization (ESI) for molecular weight validation and fragmentation pattern analysis .
  • X-ray Crystallography : Single-crystal diffraction to resolve the stereochemistry of the dihydro-2,2-dimethyl substituents .

Q. How can researchers address discrepancies in reported structural or spectroscopic data for this compound?

  • Methodology : Cross-validate results using orthogonal techniques (e.g., combining XRD with solid-state NMR) and reference standardized databases like NIST Chemistry WebBook for spectral comparisons. Contradictions may arise from solvent effects or polymorphic variations, requiring controlled replication studies .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of 6H-1,3,2-Oxathiastannin-6-one derivatives in novel reactions?

  • Methodology : Employ density functional theory (DFT) to model reaction pathways, focusing on tin-sulfur bond dissociation energies and steric effects from the dimethyl groups. Machine learning algorithms can further correlate experimental outcomes with computational descriptors to prioritize reaction conditions .

Q. How can impurities or byproducts in the synthesis of this compound be systematically identified and quantified?

  • Methodology : Use HPLC coupled with tandem MS (HPLC-MS/MS) for impurity profiling. Reference pharmacopeial guidelines (e.g., USP) for acceptance criteria, and apply kinetic studies to trace impurity formation mechanisms, such as tin-ligand displacement or oxidative degradation .

Q. What experimental designs are suitable for studying the thermodynamic stability of 6H-1,3,2-Oxathiastannin-6-one under varying environmental conditions?

  • Methodology : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition. For hydrolytic stability, use accelerated aging studies in buffered solutions (pH 3–9) with gas chromatography (GC) to monitor volatile byproducts like dimethyl sulfides .

Q. How can researchers resolve contradictions in toxicity or environmental impact data for organotin compounds like this one?

  • Methodology : Perform comparative ecotoxicity assays (e.g., Daphnia magna LC50_{50}) under standardized OECD protocols. Conflicting data may stem from matrix effects (e.g., sediment vs. aqueous exposure), requiring environmental fate modeling to account for bioaccumulation potential and speciation .

Methodological Resources

  • Structural Databases : NIST Chemistry WebBook for validated spectral data .
  • Computational Tools : Gaussian or ORCA for DFT calculations; ICReDD’s reaction path search software for synthetic optimization .
  • Analytical Standards : USP guidelines for impurity control and method validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.